N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide, also known as DNQX, is a synthetic compound that is widely used in scientific research as a selective antagonist of AMPA and kainate receptors. DNQX has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activities
Quinoxaline sulfonamides have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. For instance, a study demonstrated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria. This highlights the potential of quinoxaline sulfonamide derivatives in contributing to the development of new antibacterial agents (Alavi et al., 2017).
Potential Anti-COVID-19 Applications
Quinoxaline sulfonamides have also been investigated for their potential application as COVID-19 therapeutic agents. A theoretical investigation involving computational calculations and molecular docking studies explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including quinoxaline derivatives, exhibiting antimalarial activity and assessed their ADMET properties for potential anti-COVID-19 applications (Fahim & Ismael, 2021).
Neuropharmacological and Anti-inflammatory Applications
Several studies have explored the neuropharmacological applications of quinoxaline sulfonamides, demonstrating their potential as histamine H4 receptor inverse agonists with anti-inflammatory properties. These compounds have shown promise in in vivo models of inflammation, suggesting their therapeutic potential in treating inflammatory conditions (Smits et al., 2010).
Antidepressant and Adenosine Receptor Antagonism
Quinoxaline derivatives have been identified as potent adenosine receptor antagonists with the potential for rapid-onset antidepressant effects. This suggests their utility in the development of novel therapeutic agents for treating depression and related disorders (Sarges et al., 1990).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of bioactive quinoxaline-containing sulfonamides have been extensively studied, revealing a broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. This demonstrates the versatility of quinoxaline sulfonamide derivatives in medicinal chemistry and their potential as lead compounds for developing advanced therapeutic agents (Irfan et al., 2021).
Wirkmechanismus
Target of Action
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .
Biochemical Pathways
Quinoxaline derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-3-27(4-2)30(28,29)19-10-11-20-21(16-19)23-17-22(24-20)26-14-12-25(13-15-26)18-8-6-5-7-9-18/h5-11,16-17H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGPXEWHKSPVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.